molecular formula C5H11Br2N B6219142 (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis CAS No. 2742623-91-0

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis

Cat. No. B6219142
CAS RN: 2742623-91-0
M. Wt: 245
InChI Key:
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Description

(1S,3S)-3-(Bromomethyl)cyclobutan-1-amine hydrobromide, or cis-3-bromo-1-methylcyclobutan-1-amine hydrobromide (CBMCH), is a cyclic amine derivative that has been studied extensively in the fields of synthetic organic chemistry, drug discovery, and biochemistry. CBMCH has a wide range of applications, including being used as a reagent for the synthesis of other compounds, as a drug discovery tool, and as a biochemical probe.

Scientific Research Applications

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis has been used extensively in the fields of synthetic organic chemistry, drug discovery, and biochemistry. In synthetic organic chemistry, (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is often used as a reagent in the synthesis of other compounds. In drug discovery, (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis has been used to identify and characterize novel drug targets. In biochemistry, (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis has been used as a biochemical probe to investigate the structure and function of proteins and other biomolecules.

Mechanism of Action

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is known to interact with a variety of proteins and other biomolecules. It has been shown to interact with the active sites of enzymes, binding to the active site and inhibiting the enzyme’s activity. (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is also known to interact with other proteins and biomolecules, such as DNA and RNA, as well as other small molecules, such as hormones and neurotransmitters.
Biochemical and Physiological Effects
(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, kinases, and phosphatases, as well as other proteins and biomolecules. It has also been shown to have an effect on cell proliferation, apoptosis, and cell cycle regulation. In addition, (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis has been shown to have an effect on the expression of genes and proteins, as well as on the metabolism of various compounds.

Advantages and Limitations for Lab Experiments

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is a useful reagent for laboratory experiments due to its low cost and easy availability. It is also relatively stable, making it suitable for use in a variety of laboratory conditions. However, it is important to note that (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is a highly reactive compound and can be hazardous if not handled properly. Therefore, it is important to use appropriate safety precautions when handling (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis in the laboratory.

Future Directions

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis has a wide range of applications and has been used extensively in the fields of synthetic organic chemistry, drug discovery, and biochemistry. However, there is still much to be learned about its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis and its effects on proteins, biomolecules, and cells. Additionally, further research should be conducted to explore the potential therapeutic applications of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis, including its potential use in the treatment of various diseases and disorders. Finally, further research should be conducted to explore the potential uses of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis in the synthesis of other compounds and as a drug discovery tool.

Synthesis Methods

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is typically synthesized through a two-step reaction sequence. The first step involves the reaction of the starting material, 1-bromo-3-methylcyclobutan-1-amine, with bromine in an aqueous medium to form the desired product, (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis. The second step involves the hydrolysis of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis in an aqueous medium to form the desired product. The reaction is typically carried out at room temperature, and the reaction time is typically less than one hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis involves the conversion of cyclobutanone to the corresponding cyclobutanone oxime, followed by reduction to the cyclobutanone amine. The amine is then reacted with bromomethane to form the desired product.", "Starting Materials": [ "Cyclobutanone", "Hydroxylamine hydrochloride", "Sodium acetate", "Sodium borohydride", "Bromomethane", "Hydrobromic acid" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol to form the corresponding cyclobutanone oxime.", "Step 2: The cyclobutanone oxime is reduced with sodium borohydride in methanol to form the cyclobutanone amine.", "Step 3: The cyclobutanone amine is reacted with bromomethane in acetonitrile to form (1s,3s)-3-(bromomethyl)cyclobutan-1-amine.", "Step 4: The product from step 3 is treated with hydrobromic acid to form (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis." ] }

CAS RN

2742623-91-0

Molecular Formula

C5H11Br2N

Molecular Weight

245

Purity

95

Origin of Product

United States

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